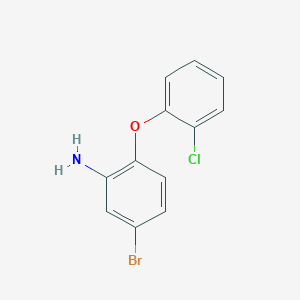
4'-Ethynyl-2-methyl-1,1'-biphenyl
Vue d'ensemble
Description
“4’-Ethynyl-2-methyl-1,1’-biphenyl” is a chemical compound with the molecular formula C15H12 . It has a molecular weight of 192.26 .
Chemical Reactions Analysis
“4’-Ethynyl-2-methyl-1,1’-biphenyl” is used as a reagent in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .Physical And Chemical Properties Analysis
The boiling point of “4’-Ethynyl-2-methyl-1,1’-biphenyl” is predicted to be 289.0±19.0 °C and its density is predicted to be 1.04±0.1 g/cm3 .Applications De Recherche Scientifique
Environmental Detection and Remediation
Research on chemosensors based on derivatives of biphenyl compounds, such as 4-methyl-2,6-diformylphenol, indicates their significant application in detecting various analytes, including metal ions and neutral molecules. This highlights the potential use of biphenyl derivatives in environmental monitoring and remediation efforts (Roy, 2021).
Synthetic Organic Chemistry
The development of practical synthesis methods for biphenyl derivatives, as demonstrated by the synthesis of 2-fluoro-4-bromobiphenyl, showcases the importance of biphenyl structures in the production of pharmaceuticals and other chemical materials. This reflects the role of biphenyl derivatives in advancing synthetic organic chemistry and industrial applications (Qiu et al., 2009).
Environmental Health and Safety
Studies on the environmental origins of neurodegenerative diseases have investigated the impact of environmental contaminants, including polychlorinated biphenyls (PCBs), highlighting the significance of understanding biphenyl compounds' environmental and health effects. This research underscores the need for evaluating the safety and environmental impact of biphenyl derivatives and related compounds (Landrigan et al., 2005).
Advanced Oxidation Processes
Investigations into the advanced oxidation processes for degrading recalcitrant compounds, such as acetaminophen, provide insights into the degradation pathways of complex organic molecules. This research could inform the development of methods for breaking down biphenyl derivatives in environmental settings, contributing to pollution mitigation strategies (Qutob et al., 2022).
Lignin Structure and Application
The study of biphenyl linkage in softwood lignin emphasizes the role of biphenyl structures in the natural world, particularly in the formation and function of lignin in plants. Understanding the macromolecular structure of lignin and its biphenyl linkages can lead to innovations in biomass utilization and the development of sustainable materials (Chang & Jiang, 2020).
Safety and Hazards
The safety data sheet for “4’-Ethynyl-2-methyl-1,1’-biphenyl” indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-ethynyl-4-(2-methylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-3-13-8-10-14(11-9-13)15-7-5-4-6-12(15)2/h1,4-11H,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWQNKABGVYDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Ethynyl-2-methyl-1,1'-biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)




